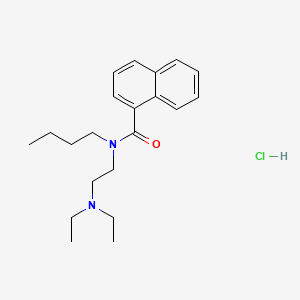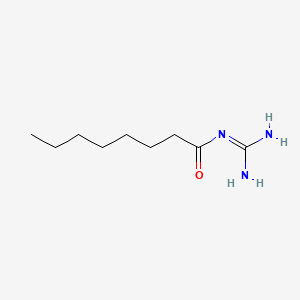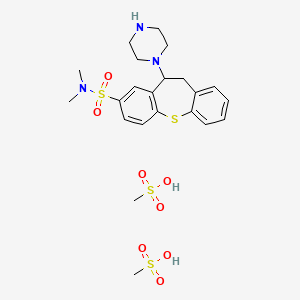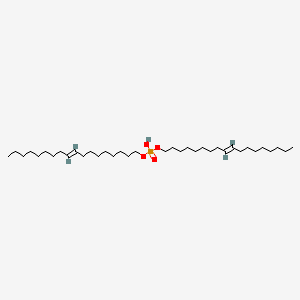
9-Octadecen-1-ol, hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-9-octadecenyl hydrogen phosphate, also known as bis[(E)-octadec-9-enyl] hydrogen phosphate, is an organic compound with the molecular formula C36H71O4P and a molecular weight of 598.92 g/mol . This compound is characterized by its high boiling point of 651.4°C at 760 mmHg and a density of 0.929 g/cm³ . It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-9-octadecenyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with 9-octadecen-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of di-9-octadecenyl hydrogen phosphate involves large-scale esterification processes. The raw materials, including phosphoric acid and 9-octadecen-1-ol, are mixed in large reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Di-9-octadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Di-9-octadecenyl hydrogen phosphate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of di-9-octadecenyl hydrogen phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which play crucial roles in maintaining cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- Di-2-ethylhexyl hydrogen phosphate
- Di-n-butyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
Comparison
Di-9-octadecenyl hydrogen phosphate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher boiling point and lower density compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high thermal stability and specific hydrophobic characteristics .
Propiedades
Número CAS |
64051-27-0 |
|---|---|
Fórmula molecular |
C36H71O4P |
Peso molecular |
598.9 g/mol |
Nombre IUPAC |
bis[(E)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17+,20-18+ |
Clave InChI |
WFFZELZOEWLYNK-XPWSMXQVSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


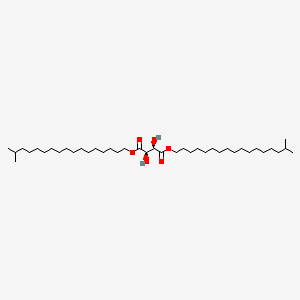
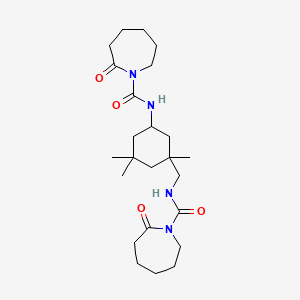

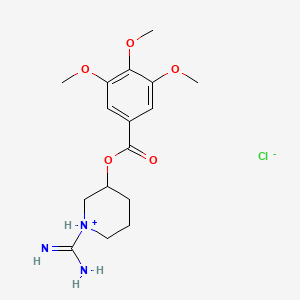
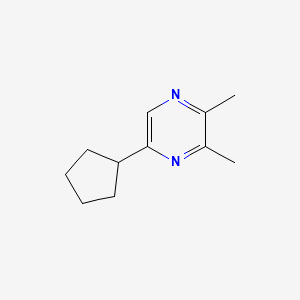

![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)



